2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine
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Overview
Description
2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the attachment of the pyridine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards. The use of automated systems and advanced analytical techniques can help monitor the reaction progress and ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the specific transformation desired, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Indole derivatives: These compounds also feature a nitrogen-containing heterocyclic ring and have diverse biological activities.
Imidazole derivatives: These compounds are known for their wide range of applications in medicinal chemistry and materials science.
Pyrazole derivatives: These compounds share the pyrazole ring structure and are studied for their potential therapeutic and industrial applications.
Uniqueness
What sets 2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-(trifluoromethyl)pyridine apart is its unique combination of structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, for example, can enhance the compound’s stability and lipophilicity, making it particularly valuable in drug development and materials science .
Properties
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O2/c1-12-10-15(23-24(12)2)17(26)25-8-5-13(6-9-25)11-27-16-14(18(19,20)21)4-3-7-22-16/h3-4,7,10,13H,5-6,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRWOXLOXKTXMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(CC2)COC3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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